molecular formula C23H24O6 B14417706 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- CAS No. 80235-04-7

2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)-

Cat. No.: B14417706
CAS No.: 80235-04-7
M. Wt: 396.4 g/mol
InChI Key: AIUGIYMSXFPBFA-PKNBQFBNSA-N
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Description

2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl group, an oxirane ring, and ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- typically involves multiple steps. One common method includes the esterification of 3-phenyl-2-propenoic acid with an appropriate alcohol in the presence of a catalyst. The oxirane ring can be introduced through an epoxidation reaction using peracids or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and epoxidation processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and polymer chemistry.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological processes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the oxirane ring and hydroxymethyl group.

    2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but with an ethyl ester group.

    2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)phenyl)oxiranyl)methyl ester: Similar but without the 2-methyl-1-oxopropoxy group.

Uniqueness

The presence of the oxirane ring and the specific ester functionalities make 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- unique

Properties

CAS No.

80235-04-7

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-[2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxiran-2-yl]phenyl] 2-methylpropanoate

InChI

InChI=1S/C23H24O6/c1-16(2)22(26)29-20-12-18(13-24)8-10-19(20)23(15-28-23)14-27-21(25)11-9-17-6-4-3-5-7-17/h3-12,16,24H,13-15H2,1-2H3/b11-9+

InChI Key

AIUGIYMSXFPBFA-PKNBQFBNSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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